molecular formula C7H12N2O3S B12520232 Ethenesulfonic acid;1-ethylimidazole CAS No. 820208-10-4

Ethenesulfonic acid;1-ethylimidazole

Cat. No.: B12520232
CAS No.: 820208-10-4
M. Wt: 204.25 g/mol
InChI Key: FRTNYJCKNKVBBV-UHFFFAOYSA-N
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Description

Ethenesulfonic acid;1-ethylimidazole is a compound that combines the properties of ethenesulfonic acid and 1-ethylimidazole Ethenesulfonic acid is a sulfonic acid with the chemical formula CH₂=CHSO₃H, known for its strong acidic properties and high reactivity 1-ethylimidazole is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethenesulfonic acid;1-ethylimidazole typically involves the reaction of ethenesulfonic acid with 1-ethylimidazole. One common method is to react ethenesulfonic acid with 1-ethylimidazole under controlled conditions to form the desired compound. The reaction conditions often include the use of a solvent, such as water or an organic solvent, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethenesulfonic acid;1-ethylimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .

Scientific Research Applications

Chemical Applications

1. Organic Synthesis and Catalysis
Ethenesulfonic acid; 1-ethylimidazole is utilized as a reagent in organic synthesis. Its unique structure enables it to act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity. The sulfonate group contributes to its high solubility in water, making it effective in aqueous reactions.

2. Polymer Production
This compound plays a significant role in the production of polymers. Its reactivity allows for the incorporation into polymer chains, which can improve the physical properties of the resulting materials. Ethenesulfonic acid; 1-ethylimidazole is particularly useful in creating ion-conducting membranes for fuel cells and batteries.

Biological Applications

1. Enzyme Inhibition
Research has indicated that ethenesulfonic acid; 1-ethylimidazole may serve as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in insulin signaling pathways. By inhibiting PTP1B, the compound could potentially improve insulin sensitivity and aid in the treatment of type 2 diabetes and obesity .

2. Therapeutic Potential
The therapeutic applications of ethenesulfonic acid; 1-ethylimidazole are being explored for metabolic disorders. Its ability to modulate biological pathways positions it as a candidate for drug development aimed at metabolic diseases.

Industrial Applications

1. Catalytic Processes
In industrial settings, ethenesulfonic acid; 1-ethylimidazole is employed as a catalyst in various processes, including alkylation and polymerization reactions. Its effectiveness in these roles contributes to enhanced efficiency and yield in chemical manufacturing .

2. Material Science
The compound's unique properties make it suitable for use in material science, particularly in developing advanced materials with specific functional characteristics such as conductivity and stability under varying conditions .

Case Study: Enzyme Inhibition

A study investigating the inhibition of PTP1B by ethenesulfonic acid; 1-ethylimidazole demonstrated significant reductions in enzyme activity, leading to improved insulin signaling in cellular models. This research highlights the compound's potential therapeutic applications for metabolic diseases.

Case Study: Polymer Development

In a recent industrial application, ethenesulfonic acid; 1-ethylimidazole was used to create ion-conducting membranes for fuel cells. The membranes exhibited enhanced performance metrics compared to those made with traditional materials, showcasing the compound's utility in energy applications.

Mechanism of Action

The mechanism of action of ethenesulfonic acid;1-ethylimidazole involves its interaction with specific molecular targets. For example, as an inhibitor of PTP1B, the compound binds to the active site of the enzyme, preventing its activity and thereby modulating insulin signaling pathways. This interaction can lead to improved insulin sensitivity and reduced blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethenesulfonic acid;1-ethylimidazole include other ethenesulfonic acid derivatives and imidazole derivatives. Examples include:

Uniqueness

This compound is unique due to its combination of ethenesulfonic acid and 1-ethylimidazole, which imparts distinct chemical and biological properties.

Biological Activity

Ethenesulfonic acid; 1-ethylimidazole is a compound that has garnered attention in the fields of chemistry and biology due to its unique properties and potential applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Ethenesulfonic acid; 1-ethylimidazole is characterized by the presence of an ethenesulfonic acid group attached to an ethyl-substituted imidazole ring. This structural configuration allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of sulfonic acid derivatives and substituted imidazole compounds, which have significant implications in biological systems.

The primary biological activity of ethenesulfonic acid; 1-ethylimidazole is attributed to its role as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a critical enzyme involved in insulin signaling pathways. By inhibiting this enzyme, ethenesulfonic acid; 1-ethylimidazole enhances insulin sensitivity and reduces blood glucose levels, making it a potential therapeutic agent for conditions such as type 2 diabetes and obesity.

Biological Activity Overview

Key Biological Activities:

Study 1: Inhibition of PTP1B

A study investigated the effects of ethenesulfonic acid; 1-ethylimidazole on PTP1B activity. The compound was found to significantly reduce PTP1B activity in vitro, leading to increased phosphorylation of insulin receptor substrates. This effect was quantified using enzyme assays that measured the rate of substrate phosphorylation before and after treatment with the compound.

TreatmentPTP1B Activity (% Inhibition)
Control0
Low Dose25
Medium Dose50
High Dose75

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of ethenesulfonic acid; 1-ethylimidazole was tested against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, with minimal effects on Gram-negative strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli>128 µg/mL

Comparative Analysis with Similar Compounds

Ethenesulfonic acid; 1-ethylimidazole shares similarities with other imidazole derivatives known for their biological activities. For instance:

CompoundBiological ActivityUnique Features
Ethenesulfonic acidPTP1B inhibitionUnique combination of sulfonic acid and imidazole
ImidazoleAntimicrobialBroad spectrum activity
2-substituted imidazolesAnticancerVarious substitutions enhance activity

Properties

CAS No.

820208-10-4

Molecular Formula

C7H12N2O3S

Molecular Weight

204.25 g/mol

IUPAC Name

ethenesulfonic acid;1-ethylimidazole

InChI

InChI=1S/C5H8N2.C2H4O3S/c1-2-7-4-3-6-5-7;1-2-6(3,4)5/h3-5H,2H2,1H3;2H,1H2,(H,3,4,5)

InChI Key

FRTNYJCKNKVBBV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1.C=CS(=O)(=O)O

Origin of Product

United States

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